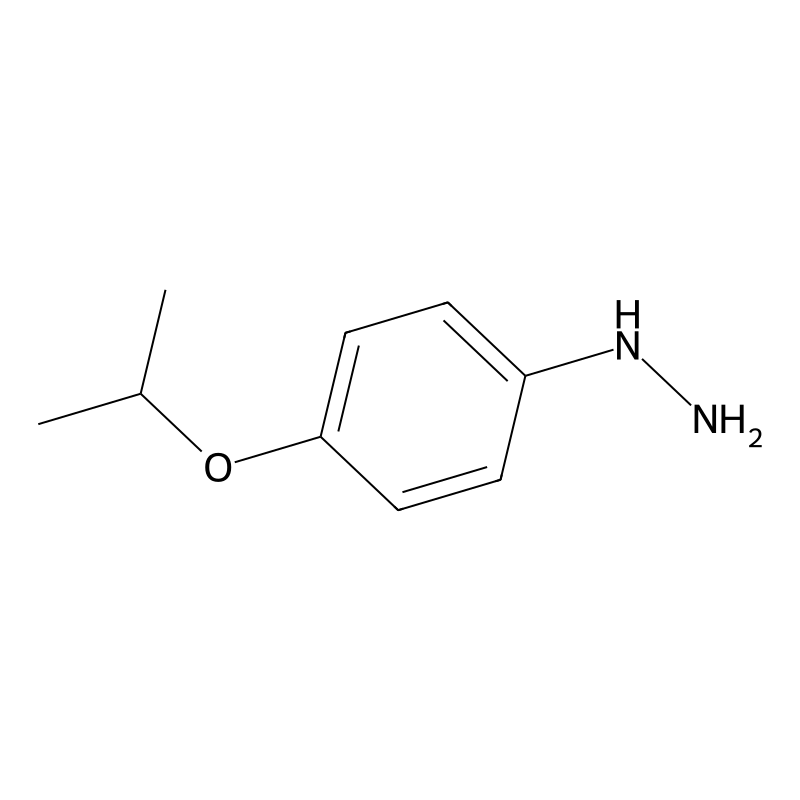(4-Isopropoxy-phenyl)-hydrazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-Isopropoxy-phenyl)-hydrazine is an organic compound with the molecular formula . It features a hydrazine functional group attached to a phenyl ring that is further substituted with an isopropoxy group at the para position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound has a molecular weight of approximately 166.22 g/mol and is recognized for its light-sensitive characteristics, making it useful in specific applications like photographic materials .
There is no current information available on the specific mechanism of action of (4-Isopropoxy-phenyl)-hydrazine.
Hydrazine Derivatives
(4-Isopropoxy-phenyl)-hydrazine is a derivative of hydrazine, a small molecule containing two nitrogen atoms and four hydrogen atoms (N2H4). Hydrazines are known for their nucleophilic character, meaning they readily donate electrons to other molecules. This property makes them useful in various organic synthesis reactions .
Potential for Medicinal Chemistry
The presence of the isopropoxy group ((CH3)2CHO-) attached to the phenyl ring suggests potential for exploring (4-Isopropoxy-phenyl)-hydrazine in medicinal chemistry. The isopropoxy group can influence the molecule's solubility and interaction with biological targets. However, further research is needed to determine specific activities.
Limited Literature Availability
A search for scientific publications on (4-Isopropoxy-phenyl)-hydrazine yielded scarce results. This indicates that research on this specific compound might be limited or not publicly available.
- Condensation Reactions: The hydrazine moiety can condense with aldehydes and ketones to form hydrazones. This reaction is significant for synthesizing more complex organic molecules.
- Oxidation Reactions: Hydrazines can be oxidized to form azo compounds or other nitrogen-containing derivatives, which can be useful in dye chemistry.
- Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Research indicates that (4-Isopropoxy-phenyl)-hydrazine exhibits biological activity that may include:
- Antioxidant Properties: Compounds with hydrazine groups are often studied for their potential antioxidant effects, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity: Some studies suggest that hydrazine derivatives can possess antimicrobial properties, although specific data on (4-Isopropoxy-phenyl)-hydrazine may be limited.
- Potential Anticancer Activity: Due to its structural similarity to other known anticancer agents, there is interest in exploring its efficacy against various cancer cell lines.
The synthesis of (4-Isopropoxy-phenyl)-hydrazine typically involves the following methods:
- Hydrazinolysis of Isopropoxybenzaldehyde: This method involves the reaction of isopropoxybenzaldehyde with hydrazine hydrate under acidic conditions to yield (4-Isopropoxy-phenyl)-hydrazine.
- One-Pot Synthesis: A more eco-friendly approach may involve a one-pot synthesis where starting materials are combined in a single reaction vessel, minimizing the need for purification steps .
(4-Isopropoxy-phenyl)-hydrazine has several applications, including:
- Photographic Materials: Due to its light-sensitive nature, it can be used in the formulation of photographic films and papers.
- Chemical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Research
Interaction studies involving (4-Isopropoxy-phenyl)-hydrazine focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential roles in biological systems and its reactivity patterns. For instance, investigations into how this compound interacts with proteins or nucleic acids could provide insights into its biological mechanisms.
Several compounds share structural similarities with (4-Isopropoxy-phenyl)-hydrazine. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| (4-Phenoxyphenyl)-hydrazine | 0.98 | Contains a phenoxy group instead of isopropoxy |
| 4-Methoxyphenylhydrazine | 0.93 | Features a methoxy group which alters polarity |
| 3-Methoxyphenylhydrazine | 0.93 | Methoxy group at the meta position affects reactivity |
| (4-(Benzyloxy)phenyl)hydrazine | 0.81 | Benzyl group increases steric hindrance |
| (4-(Trifluoromethoxy)phenyl)hydrazine | 0.75 | Trifluoromethoxy enhances electron-withdrawing effects |
These compounds are noteworthy as they provide a basis for comparison regarding reactivity, biological activity, and potential applications. The presence of different substituents significantly influences their chemical behavior and utility in various contexts.








